
5-Isopentyl-3-(2-methylprop-1-en-1-yl)-2H-pyrrole-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopentyl-3-(2-methylprop-1-en-1-yl)-2H-pyrrole-2,4(3H)-dione is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This compound is characterized by its unique structure, which includes an isopentyl group and a methylprop-1-en-1-yl group attached to the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopentyl-3-(2-methylprop-1-en-1-yl)-2H-pyrrole-2,4(3H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the pyrrole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired compound from by-products.
Chemical Reactions Analysis
Types of Reactions
5-Isopentyl-3-(2-methylprop-1-en-1-yl)-2H-pyrrole-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its reduced form, such as pyrrolidines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction may produce pyrrolidines.
Scientific Research Applications
5-Isopentyl-3-(2-methylprop-1-en-1-yl)-2H-pyrrole-2,4(3H)-dione has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Isopentyl-3-(2-methylprop-1-en-1-yl)-2H-pyrrole-2,4(3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: The parent compound with a simpler structure.
2,5-Dimethylpyrrole: A derivative with two methyl groups attached to the pyrrole ring.
3,4-Dimethylpyrrole: Another derivative with methyl groups at different positions.
Uniqueness
5-Isopentyl-3-(2-methylprop-1-en-1-yl)-2H-pyrrole-2,4(3H)-dione is unique due to its specific substituents, which confer distinct chemical and physical properties. These unique features make it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
5-(3-methylbutyl)-3-(2-methylprop-1-enyl)pyrrole-2,4-dione |
InChI |
InChI=1S/C13H19NO2/c1-8(2)5-6-11-12(15)10(7-9(3)4)13(16)14-11/h7-8,10H,5-6H2,1-4H3 |
InChI Key |
BHMCKFYMGNJBEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=NC(=O)C(C1=O)C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12872563.png)


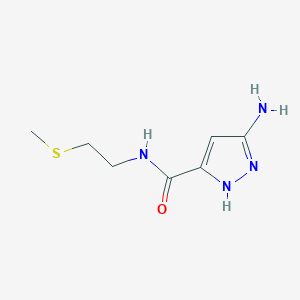
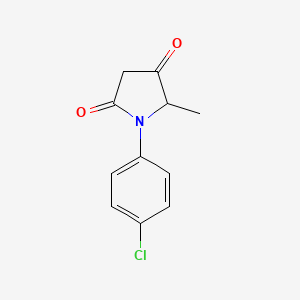
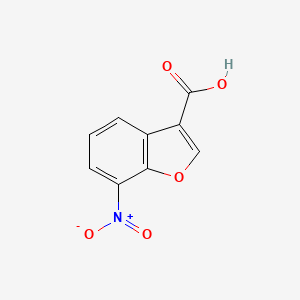
![7-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12872579.png)

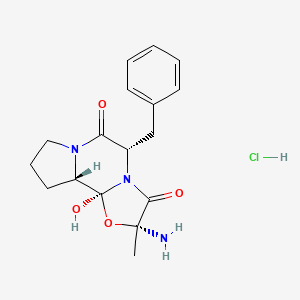
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12872589.png)
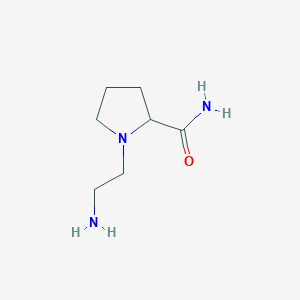

![4-Hydrazinyl-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12872604.png)
